Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid
Description
Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid is a chiral compound that has garnered interest in various fields of scientific research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-chlorophenyl substituent on a butyric acid backbone. This unique structure imparts specific chemical and biological properties, making it valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
(3R)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPCCFLMVZEKN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis of β-Amino Acid Backbone
The (R)-stereochemistry is typically introduced via asymmetric catalysis or chiral resolution. One approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester bearing the 2-chlorophenyl group. For instance:
- Substrate Preparation : 2-Chlorocinnamic acid ester is treated with a nitroethane derivative in the presence of a chiral organocatalyst (e.g., proline-derived catalysts) to yield β-nitro esters with >90% enantiomeric excess (ee).
- Reduction and Protection : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C), followed by Boc protection (Boc₂O, DMAP, DCM) to afford the Boc-protected β-amino ester.
- Hydrolysis : Saponification of the ester (LiOH, THF/H₂O) yields the target carboxylic acid.
Boc Protection and Coupling Methods
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. A representative protocol from patent literature involves:
- Reagents : Boc₂O (1.2 equiv), triethylamine (2.0 equiv), dichloromethane (DCM) or dimethylformamide (DMF) as solvent.
- Conditions : 0–25°C, 4–12 h reaction time.
- Workup : Aqueous extraction (1 M HCl, saturated NaHCO₃) followed by solvent evaporation.
Example :
A solution of (R)-3-amino-4-(2-chloro-phenyl)-butyric acid (1.0 equiv) in DCM is treated with Boc₂O and triethylamine. After stirring at 25°C for 6 h, the mixture is washed with 1 M HCl, dried (Na₂SO₄), and concentrated to yield the Boc-protected product in 85–92% yield.
Advanced Condensation and Activation Techniques
Carbodiimide-Mediated Coupling
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate activation of the carboxylic acid for amide bond formation. However, these reagents are less favored due to byproduct formation.
Triazine-Based Condensation Agents
Patent CN112500316A and WO2014086325A1 highlight the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) for efficient coupling:
- Procedure : The Boc-protected acid (1.0 equiv) is mixed with DMT-MM (1.1 equiv) in methanol or propan-2-ol. After adding the amine component (e.g., piperazine derivatives), triethylamine (1.5 equiv) is introduced to neutralize HCl byproducts.
- Advantages : High yields (90–96%), minimal racemization, and facile isolation via crystallization.
Solvent and Temperature Optimization
Polar aprotic solvents (DMF, DCM) and alcohols (methanol, ethanol) are preferred for their compatibility with Boc chemistry. Reaction temperatures range from −15°C to reflux, with 15–25°C being optimal for minimizing side reactions.
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 85 | 97 |
| Dimethylformamide | 36.7 | 92 | 99 |
| Methanol | 32.7 | 88 | 98 |
| Propan-2-ol | 19.9 | 90 | 97 |
Stereochemical Control and Analytical Validation
Chiral HPLC (Chiralpak AD-H column) or polarimetry confirms enantiopurity. Patent EP3038658B1 reports >99% ee for analogous compounds using (R)-configured starting materials. X-ray crystallography of intermediates (e.g., Schiff bases) further validates the stereochemical integrity.
Industrial-Scale Considerations
- Cost Efficiency : DMT-MM, though effective, is cost-prohibitive for large-scale synthesis. Alternatives like HATU or T3P® are being explored.
- Green Chemistry : Substitution of DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Purification : Crystallization from methanol/water (2:1) achieves >97% purity without chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₁₈ClNO₄
- Molecular Weight : 303.76 g/mol
- IUPAC Name : (R)-3-[(tert-butoxycarbonyl)amino]-4-(2-chlorophenyl)butanoic acid
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions.
Pharmaceutical Applications
Boc-(R)-3-amino-4-(2-chloro-phenyl)-butyric acid serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs targeting metabolic disorders. Notably, it is linked to the synthesis of sitagliptin phosphate, a dipeptidyl peptidase (DPP-IV) inhibitor used for treating type II diabetes . The compound's structure allows it to modulate biological activity effectively.
Research indicates that compounds derived from this compound exhibit significant biological activity. For instance:
- Antidiabetic Effects : As part of sitagliptin synthesis, it plays a role in glucose metabolism regulation.
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective properties, making them candidates for further research in neurodegenerative diseases.
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound demonstrated improved yields by adjusting the molar ratios of reagents and reaction conditions. The resulting product showed a purity level exceeding 90%, which is critical for pharmaceutical applications .
Case Study 2: Pharmacological Evaluation
In another study, derivatives synthesized from this compound were evaluated for their DPP-IV inhibitory activity. Results indicated that certain modifications to the compound enhanced its efficacy compared to sitagliptin alone, suggesting potential for developing new therapeutic agents .
Market Applications
This compound is commercially available from various suppliers for research purposes. It is utilized not only in drug development but also in biochemical research settings where amino acids and their derivatives are required .
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s amino and 2-chlorophenyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Boc-(S)-3-Amino-4-(2-chloro-phenyl)-butyric acid: The enantiomer of the compound with similar chemical properties but different biological activity.
Boc-®-3-Amino-3-(2-chloro-phenyl)-propionic acid: A structurally related compound with a shorter carbon chain.
Uniqueness
Boc-®-3-Amino-4-(2-chloro-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
Boc-(R)-3-Amino-4-(2-chloro-phenyl)-butyric acid (CAS Number: 218608-93-6) is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 2-chlorophenyl substituent on a butyric acid backbone, imparts specific chemical and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure can be represented as follows:
This compound's stereochemistry and functional groups are essential for its biological activity, influencing its interactions with various biomolecules.
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino group and the 2-chlorophenyl substituent play crucial roles in binding to enzymes or receptors, modulating their activity. Research indicates that the compound may influence several signaling pathways, although detailed studies are required to elucidate the exact molecular mechanisms involved.
Antioxidant Activity
Research has indicated that this compound exhibits antioxidant properties , which are beneficial in mitigating oxidative stress in cells. This activity is particularly relevant in neuroprotective contexts, where oxidative stress is a contributing factor to neuronal damage .
Neuroprotective Effects
In studies focusing on neuroprotection, this compound has shown potential in protecting neuronal cells from apoptosis induced by various stressors. This property suggests its applicability in treating neurodegenerative diseases such as Alzheimer's disease .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it has been studied as a potential inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which plays a critical role in glucose metabolism and is a target for diabetes treatment. Preliminary findings suggest that this compound may exhibit significant inhibitory activity against DPP-IV .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Boc-(S)-3-Amino-4-(2-chloro-phenyl)-butyric acid | Similar to Boc-(R) but with different stereochemistry | Different biological effects due to stereochemistry |
| Boc-(R)-3-Amino-4-(4-chlorophenyl)-butyric acid | Structural variant with a different phenyl substituent | Varies in potency and selectivity compared to Boc-(R) |
Case Studies
- Neuroprotection Study : A study evaluated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results demonstrated a reduction in cell death and oxidative markers, indicating its potential therapeutic use in neurodegenerative conditions.
- DPP-IV Inhibition Study : In another study, various derivatives of this compound were synthesized and tested for DPP-IV inhibition. The most potent derivatives showed IC50 values below 50 nM, suggesting strong inhibitory activity that could be harnessed for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
